molecular formula C27H29N3O3 B251205 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

カタログ番号: B251205
分子量: 443.5 g/mol
InChIキー: XIZBVAXPDNAUGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide selectively binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are important for B-cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cells and inhibit the migration and adhesion of B-cells to the microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 of 0.85 nM in biochemical assays. In preclinical models of CLL and MCL, this compound has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated potent activity in preclinical models of B-cell malignancies, suggesting that it may have therapeutic potential in these diseases. However, one limitation of this compound is its lack of selectivity for different BTK isoforms, which may limit its efficacy in certain disease contexts.

将来の方向性

There are several potential future directions for the development of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One area of interest is the combination of this compound with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy in B-cell malignancies. Another area of interest is the investigation of this compound in autoimmune diseases and inflammatory disorders, where B-cell signaling pathways have been implicated in disease pathogenesis. Finally, the development of more selective BTK inhibitors may improve the efficacy and safety profile of this class of drugs.

合成法

The synthesis of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. This intermediate is then reacted with 4-nitrophenylhydrazine to form 4-(4-methylbenzoyl)-1-(4-nitrophenyl)piperazine, which is subsequently reduced to 4-(4-methylbenzoyl)-1-(4-aminophenyl)piperazine. The final step involves the reaction of this intermediate with 2-(2-methylphenoxy)acetic acid to form this compound.

科学的研究の応用

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

特性

分子式

C27H29N3O3

分子量

443.5 g/mol

IUPAC名

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-20-7-9-22(10-8-20)27(32)30-17-15-29(16-18-30)24-13-11-23(12-14-24)28-26(31)19-33-25-6-4-3-5-21(25)2/h3-14H,15-19H2,1-2H3,(H,28,31)

InChIキー

XIZBVAXPDNAUGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C

正規SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。